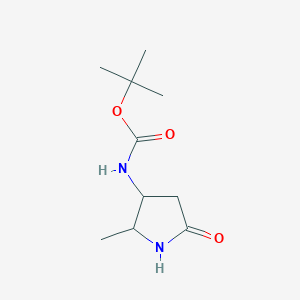
tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate is an organic compound with the molecular formula C10H18N2O3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and stirring at low temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate . The reactions are typically carried out under controlled temperatures and solvent conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by modifying enzyme activity or binding to receptor sites, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate include:
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl (5-oxo-2-pyrrolidinyl)methylcarbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.
特性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
tert-butyl N-(2-methyl-5-oxopyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-6-7(5-8(13)11-6)12-9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,11,13)(H,12,14) |
InChIキー |
PUJCDWPQPLVMHC-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(=O)N1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


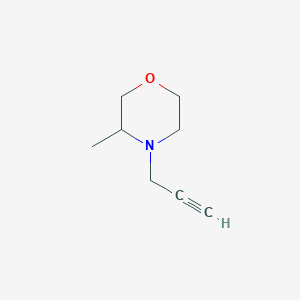
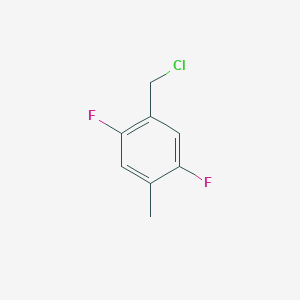

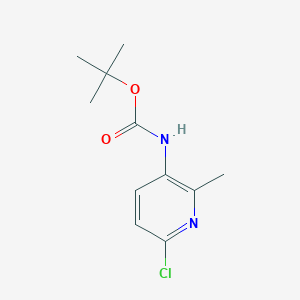
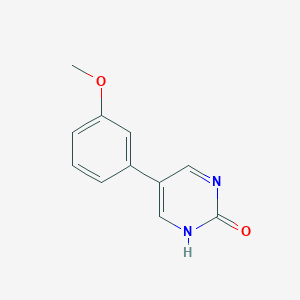
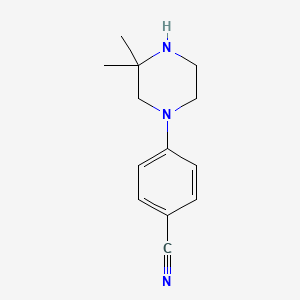
![tert-butyl 3-(hydroxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B11720888.png)
![(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11720893.png)
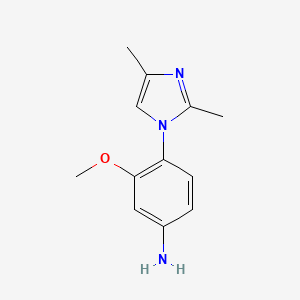
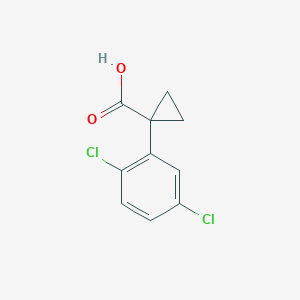
![(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11720913.png)
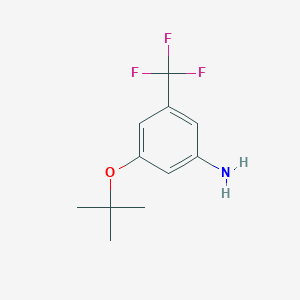
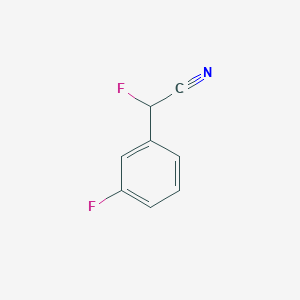
![1-Allyl-3-[(4-methoxybenzyl)oxy]benzene](/img/structure/B11720928.png)
